

# Application Notes and Protocols for Trifloxsulfuron in Cotton and Sugarcane Field Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

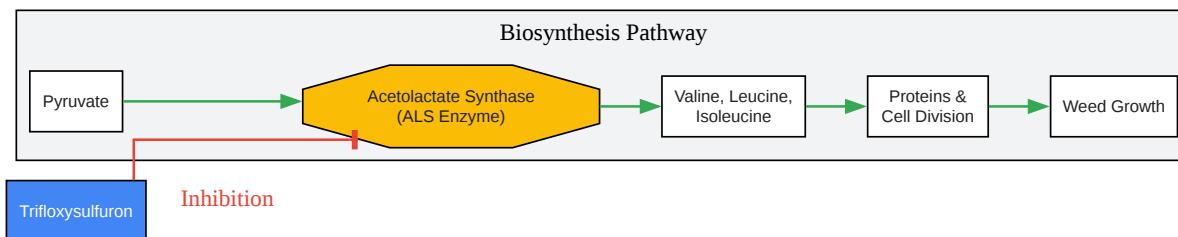
## Compound of Interest

Compound Name: *Trifloxsulfuron*

Cat. No.: *B132728*

[Get Quote](#)

For: Researchers, Scientists, and Agricultural Development Professionals


## Introduction

**Trifloxsulfuron**-sodium is a selective, post-emergence sulfonylurea herbicide used for the control of a broad spectrum of broadleaf weeds, sedges, and some grasses in cotton and sugarcane.<sup>[1]</sup> Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.<sup>[2][3]</sup> This inhibition leads to the cessation of cell division and plant growth. Selectivity in tolerant crops like cotton and sugarcane is achieved through rapid metabolic degradation of the herbicide.<sup>[4]</sup>

These application notes provide detailed protocols for the field application of **Trifloxsulfuron** in cotton and sugarcane research settings, focusing on efficacy, crop tolerance, and experimental design.

## Mode of Action: ALS Inhibition Pathway

**Trifloxsulfuron** is absorbed by the roots and shoots of plants and is translocated throughout the plant.<sup>[2]</sup> It inhibits the ALS enzyme, a key component in the biosynthetic pathway of essential amino acids. This disruption ultimately leads to the death of susceptible weeds.



[Click to download full resolution via product page](#)

Caption: Mode of Action: **Trifloxsulfuron** inhibits the ALS enzyme, blocking amino acid synthesis.

## Field Application in Cotton (*Gossypium hirsutum*) Research

**Trifloxsulfuron** can be applied post-emergence over-the-top (POT) or post-directed (PDIR) in conventional and transgenic cotton varieties for control of key weeds like morningglory species, sicklepod, and nutsedge.[1][5]

## Application Rates and Timings for Cotton

Researchers should adhere to specific rates and crop growth stages to minimize phytotoxicity and ensure efficacy. Crop injury, often observed as temporary stunting or chlorosis, is more likely when applied to cotton at early growth stages (one- to three-leaf) compared to later stages.[5][6]

| Application Method                   | Trifloxsulfuron Rate (Product/Acre)<br><sup>1</sup> | Trifloxsulfuron Rate (g a.i./ha) | Crop Stage                                   | Key Considerations & Surfactants                                                                                                     |
|--------------------------------------|-----------------------------------------------------|----------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Post-emergence Over-the-Top (POT)    | 0.10 - 0.15 oz/A                                    | 5.3 - 7.9 g/ha                   | Minimum 5-leaf stage or 6 inches tall.[7][8] | Use a nonionic surfactant (NIS) at 0.25% v/v.[8] Higher potential for transient crop injury.[6]                                      |
| Post-Directed (PDIR) / Layby         | 0.10 - 0.25 oz/A                                    | 5.3 - 13.2 g/ha                  | 6 to 12 inches tall up to layby.             | Direct spray to the base of the cotton plant to minimize contact with foliage and improve soil contact for residual activity. [8][9] |
| Tank Mix with Glyphosate (PDIR)      | 5 g/ha (Trifloxsulfuron) + 840 g/ha (Glyphosate)    | 5 g/ha + 840 g/ha                | 6-leaf or larger cotton.[10]                 | Improves control of morningglory species compared to glyphosate alone.[7][10]                                                        |
| Co-formulation with Prometryn (PDIR) | 0.6 - 1.2 lbs ai/A (Suprend™)                       | Varies                           | 6 to 10-inch cotton or at layby.[11]         | Provides broad-spectrum control and residual activity.[7][9]                                                                         |

<sup>1</sup>Rates are for a 75% Water Dispersible Granule (WDG) formulation (e.g., Envoke®). Adjust for other formulations. Always consult the product label.

# Field Application in Sugarcane (*Saccharum spp.*) Research

In sugarcane, **Trifloxsulfuron** is effective for post-emergence control of problematic weeds, including johnsongrass, nutsedge, and various broadleaf weeds. It can be applied over-the-top of younger cane or as a directed spray in more mature cane.

## Application Rates and Timings for Sugarcane

Application flexibility allows for use in both plant and ratoon cane. Some sugarcane varieties may exhibit sensitivity, which can be heightened in tank mixtures with other herbicides like ametryn.[12][13]

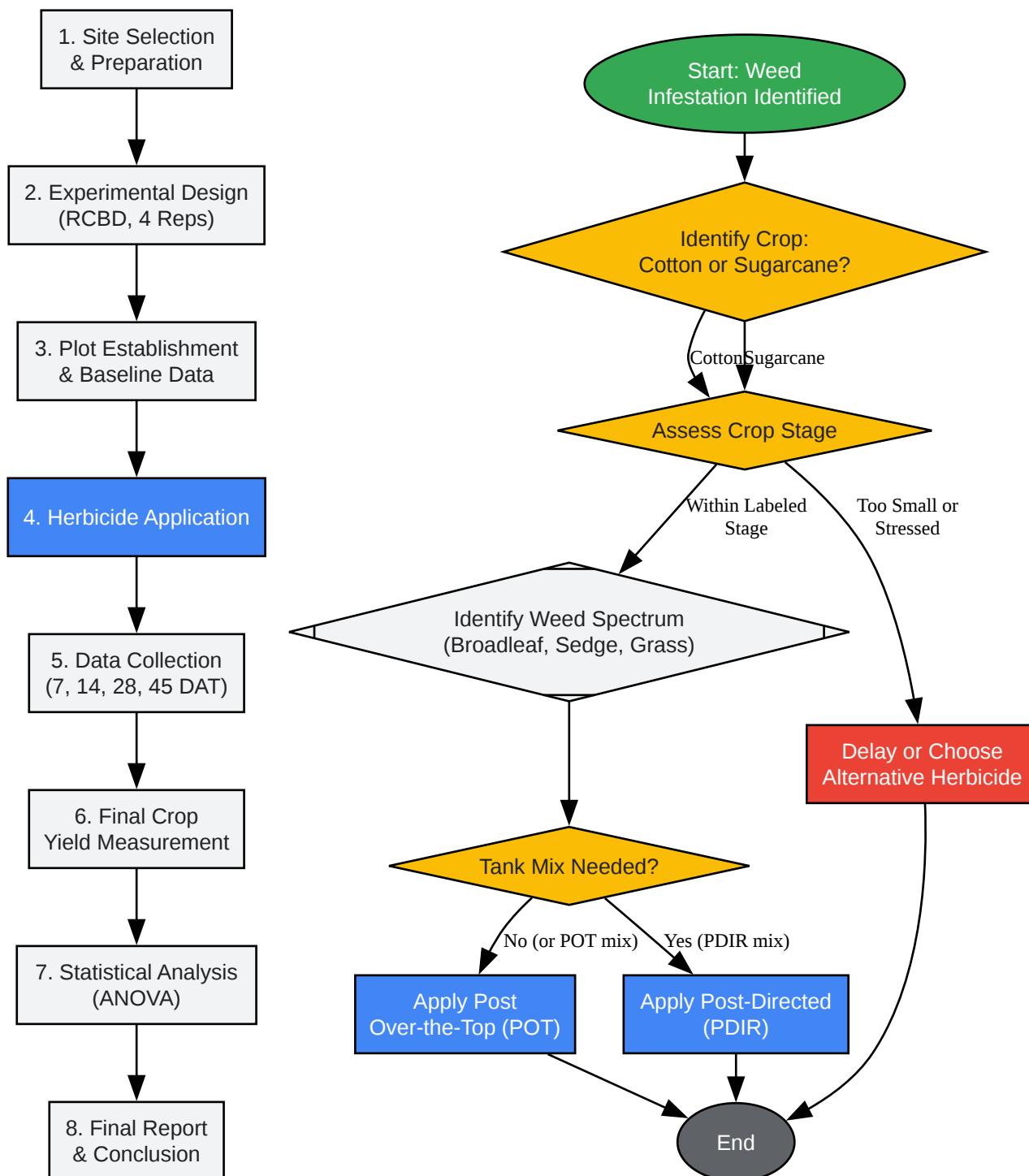
| Application Method          | Trifloxsulfuron Rate (Product/Acre)<br><sup>1</sup> | Trifloxsulfuron Rate (g a.i./ha)                | Crop Stage                                        | Key Considerations & Surfactants                                                               |
|-----------------------------|-----------------------------------------------------|-------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------|
| Post-emergence Over-the-Top | 0.3 oz/A                                            | 14 g/ha                                         | Plant or ratoon cane up to 24 inches tall.[14]    | Use a nonionic surfactant (NIS) at 0.25% v/v.                                                  |
| Post-Directed / Layby       | 0.3 - 0.6 oz/A                                      | 14 - 28 g/ha                                    | 18 inches tall through layby. [14]                | Use NIS or a crop oil concentrate (COC) at 0.5-1.0% v/v. Direct spray away from the whorl.[14] |
| Co-formulation with Ametryn | Varies (e.g., Krismat®)                             | 37 g/ha (Trifloxsulfuron) + 1463 g/ha (Ametryn) | Post-emergence, often up to 6-leaf stage.[12][15] | Offers broad-spectrum control. [16][17] Some varieties are sensitive to ametryn.[12]           |

<sup>1</sup>Rates are for a 75% Water Dispersible Granule (WDG) formulation (e.g., Envoke®). Adjust for other formulations. A maximum of 1.5 oz/A per season should not be exceeded, and a pre-harvest interval of 100 days must be observed.

## Experimental Protocols

### Protocol 1: Field Efficacy and Crop Tolerance Trial

Objective: To evaluate the efficacy of **Trifloxsulfuron** on target weed species and assess the tolerance of cotton or sugarcane under field conditions.


Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with 3 to 4 replications.[10][17]
- Plot Size: Minimum of 4 rows wide by 10-12 meters long to minimize edge effects and allow for machine harvesting of center rows.[9]
- Treatments: Include an untreated weedy check, a weed-free check (maintained by hand weeding), **Trifloxsulfuron** at various rates and application timings, and relevant tank-mix or co-formulation treatments.

Methodology:

- Site Selection: Choose a field with uniform soil type and a natural, consistent infestation of the target weed species.
- Plot Establishment: Mark plot boundaries clearly. Conduct baseline weed density and species composition counts before application.
- Herbicide Application:
  - Use a calibrated research plot sprayer (e.g., CO<sub>2</sub>-pressurized backpack sprayer) equipped with flat-fan nozzles to deliver a consistent spray volume (e.g., 150-200 L/ha).[10]
  - Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).

- Apply treatments at the specified crop and weed growth stages as per the experimental design.
- Data Collection:
  - Weed Control: Visually assess weed control at 7, 14, 28, and 45 days after treatment (DAT) for each species, using a scale of 0% (no control) to 100% (complete death).
  - Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals using a scale of 0 (no injury) to 100% (crop death), noting symptoms like stunting, chlorosis, or necrosis. [\[17\]](#)
  - Weed Biomass: At a specified time point (e.g., 45 DAT), collect all weed biomass from a designated quadrat (e.g., 1m<sup>2</sup>) within each plot, dry to a constant weight, and record.
  - Crop Growth Metrics: Measure crop height and node count at various intervals.[\[6\]](#)[\[13\]](#)
  - Yield: Harvest the center two rows of each plot and measure the seed cotton yield or sugarcane stalk weight and calculate yield per hectare.[\[10\]](#)
- Data Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD at P=0.05) to determine significant differences between treatment means.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cotton.org [cotton.org]
- 2. Trifloxsulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 3. Trifloxsulfuron (Ref: CGA 292230) [sitem.herts.ac.uk]
- 4. caws.org.nz [caws.org.nz]
- 5. cotton.org [cotton.org]
- 6. Growth Stage Affects Cotton Response to Trifloxsulfuron | Weed Technology | Cambridge Core [cambridge.org]
- 7. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Trifloxsulfuron and Prometryn Tankmix Combinations in Post-Directed Weed Control Programs [cotton.org]
- 12. sugarresearch.com.au [sugarresearch.com.au]
- 13. Sensitivity of sugarcane cultivars to trifloxsulfuron sodium + ametryne mixture - Advances in Weed Science [awsjournal.org]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. cropj.com [cropj.com]
- 16. Efficacy and selectivity of trifloxsulfuron-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 17. isws.org.in [isws.org.in]
- To cite this document: BenchChem. [Application Notes and Protocols for Trifloxsulfuron in Cotton and Sugarcane Field Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132728#field-application-protocols-for-trifloxsulfuron-in-cotton-and-sugarcane-research>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)